Technical Documentation Center

1,5-di-tert-butyl-2-methoxy-3-nitrobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene
  • CAS: 99758-42-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (CAS 99758-42-6)

For Researchers, Scientists, and Drug Development Professionals Introduction 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene is a polysubstituted aromatic compound featuring a unique combination of bulky, electron-donating, a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-di-tert-butyl-2-methoxy-3-nitrobenzene is a polysubstituted aromatic compound featuring a unique combination of bulky, electron-donating, and electron-withdrawing groups. This substitution pattern imparts specific steric and electronic properties that make it an intriguing, albeit not extensively documented, molecule in the landscape of chemical synthesis and medicinal chemistry. The presence of a nitro group, a versatile functional group, opens avenues for various chemical transformations, positioning this compound as a potential intermediate in the synthesis of more complex molecules.[1] Nitro-containing compounds have a significant history in pharmaceuticals, exhibiting a wide range of biological activities.[2][3]

This technical guide, compiled from the perspective of a Senior Application Scientist, aims to provide a comprehensive overview of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene, including its physicochemical properties, a proposed synthetic pathway, expected reactivity, and potential applications, particularly in the context of drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this guide will also draw upon established principles of organic chemistry and data from analogous structures to provide a well-rounded and scientifically grounded perspective.

Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale and Comparative Insights
Molecular Formula C₁₅H₂₃NO₃Derived from the chemical structure.
Molecular Weight 265.35 g/mol Calculated from the molecular formula.
Appearance Pale yellow crystalline solidNitroaromatic compounds are often pale yellow liquids or solids.[4][5][6] The high degree of substitution and the presence of tert-butyl groups would likely result in a solid at room temperature.
Melting Point Moderately highThe symmetrical nature and the bulky tert-butyl groups would lead to efficient crystal packing, suggesting a higher melting point compared to less substituted or less symmetrical analogs.
Boiling Point HighThe relatively high molecular weight and polarity of the nitro group would contribute to a high boiling point.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.The large hydrophobic tert-butyl groups and the aromatic ring will dominate its solubility profile, making it soluble in nonpolar to moderately polar organic solvents.[4][5]
Stability Stable under normal conditions.Aromatic nitro compounds are generally stable but should be stored away from strong reducing agents and high temperatures.[7]

Proposed Synthetic Pathway

A plausible synthetic route to 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene can be devised through a multi-step process involving electrophilic aromatic substitution. The key challenge is to control the regioselectivity of the substitution reactions on the benzene ring.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the nitration of a disubstituted precursor, 1,5-di-tert-butyl-2-methoxybenzene. This precursor could, in turn, be synthesized from a more readily available starting material.

Retrosynthesis Target 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene Precursor1 1,5-di-tert-butyl-2-methoxybenzene Target->Precursor1 Nitration Precursor2 3,5-di-tert-butylanisole Precursor1->Precursor2 Ortho-lithiation and methylation (hypothetical) or other functionalization Precursor3 1,3-di-tert-butylbenzene Precursor2->Precursor3 Methylation Benzene Benzene Precursor3->Benzene Friedel-Crafts Alkylation

Figure 1: Retrosynthetic analysis of the target compound.
Proposed Forward Synthesis

A more practical forward synthesis would likely start with a commercially available substituted anisole or phenol and introduce the tert-butyl groups, followed by nitration. However, a plausible route starting from 1,3-di-tert-butylbenzene is outlined below, which leverages the directing effects of the substituents.

Step 1: Bromination of 1,3-di-tert-butylbenzene

The first step would involve the bromination of 1,3-di-tert-butylbenzene. The two tert-butyl groups are ortho, para-directing. Due to steric hindrance from the bulky tert-butyl groups, substitution at the 4- and 6-positions is favored over the 2-position.

Step 2: Nucleophilic Aromatic Substitution to Introduce the Methoxy Group

The resulting bromo-derivative can then undergo a nucleophilic aromatic substitution with sodium methoxide, likely requiring a copper catalyst (Ullmann condensation) due to the unactivated nature of the aryl halide, to yield 1,5-di-tert-butyl-2-methoxybenzene.

Step 3: Nitration of 1,5-di-tert-butyl-2-methoxybenzene

The final step is the nitration of 1,5-di-tert-butyl-2-methoxybenzene. The methoxy group is a strong activating and ortho, para-directing group. The tert-butyl groups are also ortho, para-directing. The most activated and sterically accessible position for the incoming electrophile (nitronium ion, NO₂⁺) would be the 3-position.

Forward_Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Methoxylation cluster_2 Step 3: Nitration A 1,3-di-tert-butylbenzene B 2-Bromo-1,5-di-tert-butylbenzene A->B Br₂, FeBr₃ C 1,5-di-tert-butyl-2-methoxybenzene B->C NaOMe, CuI D 1,5-di-tert-butyl-2-methoxy- 3-nitrobenzene C->D HNO₃, H₂SO₄

Figure 2: Proposed forward synthesis pathway.

Reactivity and Potential Transformations

The chemical reactivity of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene is dictated by its functional groups.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C).[5] This transformation would yield 1,5-di-tert-butyl-2-methoxy-3-aminobenzene, a potentially valuable building block for the synthesis of novel heterocyclic compounds or other derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): While the benzene ring is generally electron-rich due to the methoxy and tert-butyl groups, the strong electron-withdrawing nature of the nitro group can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group. However, steric hindrance from the adjacent tert-butyl and methoxy groups would likely make SNAr reactions challenging at the 2- and 4-positions.

  • Further Electrophilic Aromatic Substitution: The presence of the deactivating nitro group makes further electrophilic substitution on the aromatic ring difficult.[8][9] Any subsequent substitution would likely require harsh reaction conditions and would be directed to the meta position relative to the nitro group (the 5-position, which is already occupied). Therefore, further electrophilic substitution is unlikely.

Potential Applications in Drug Development

While there are no specific documented applications of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene in drug development, its structural motifs suggest several areas of potential interest.

  • As a Synthetic Intermediate: As discussed, the facile reduction of the nitro group to an amine provides a key entry point for the synthesis of a variety of derivatives.[1] This resulting aniline could be used in amide coupling reactions, the synthesis of sulfonamides, or the construction of heterocyclic scaffolds, which are prevalent in many drug molecules.

  • Fragment-Based Drug Design: The molecule itself could be considered a "fragment" in fragment-based drug discovery. The di-tert-butyl-methoxyphenyl moiety could confer favorable interactions with hydrophobic pockets in target proteins, while the nitro group (or its reduced amine form) provides a vector for growing the fragment into a more potent lead compound.

  • Modulation of Physicochemical Properties: The bulky tert-butyl groups can significantly influence the pharmacokinetic properties of a potential drug molecule. They can increase metabolic stability by blocking sites of metabolism and can enhance membrane permeability due to their lipophilicity.

Safety and Handling

No specific safety data sheet (SDS) is available for 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene. However, based on the known hazards of nitrobenzene and its derivatives, the following precautions are strongly recommended:

  • Toxicity: Nitroaromatic compounds are generally considered toxic.[8][10][11] They can be harmful if inhaled, ingested, or absorbed through the skin.[12] Chronic exposure may lead to adverse health effects.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1,5-di-tert-butyl-2-methoxy-3-nitrobenzene represents a chemical entity with untapped potential. While direct experimental data is limited, a thorough understanding of fundamental organic chemistry principles allows for a robust characterization of its likely properties, reactivity, and synthetic accessibility. Its unique substitution pattern, combining steric bulk with a versatile nitro functional group, makes it a person of interest for synthetic and medicinal chemists. The proposed synthetic route and the discussion of its potential transformations and applications provide a solid foundation for researchers and drug development professionals to explore the utility of this and related polysubstituted nitroaromatics in their programs. As with any chemical, proper safety precautions should be paramount in its handling and use.

References

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene, Chapter 4: Chemical and Physical Information. Retrieved from [Link]

  • Jagdmann, G. E. Jr., & Coutts, R. T. (1983). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. Journal of Photochemistry, 22(3), 259-268.
  • Sakshi Education. (2011, August 4). ORGANIC CHEMISTRY: Nitrobenzene. Retrieved from [Link]

  • Online Chemistry Notes. (2020, May 2). Nitrobenzene : Laboratory preparation, Properties and Uses. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Tert-butyl-1-methoxy-2-nitrobenzene. Retrieved from [Link]

  • Krygowski, T. M., & Szatylowicz, H. (2017). Substituent Effect on the σ- and π-Electron Structure of the Nitro Group and the Ring in Meta- and Para-Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 121(25), 4875-4884.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Green, A. G., & Hart, J. L. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society.
  • Li, B., et al. (2017). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Quora. (2018, April 12). Is nitrobenzene less reactive than benzene? Retrieved from [Link]

  • Pharma Guideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

  • Wang, Y., et al. (2025, November 18). Reactions of N-heterocyclic carbenes with nitrobenzenes: harnessing NHCs as synthetic building blocks. PubMed.
  • Vollhardt, K. P. C., & Schore, N. E. (n.d.). 17.7 FRIEDEL-CRAFTS ALKYLATION. In Organic Chemistry: Structure and Function.
  • G. M. et al. (2024, January 25). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Retrieved from [Link]

  • Chem-Station. (2014, April 14). Friedel-Crafts Alkylation. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Di-tert-butyl-2-methoxybenzene. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitroxide, di-tert-butyl. Retrieved from [Link]

  • Wipf, P., & Takayuki, Y. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters, 11(19), 4386-4389.
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • Google Patents. (n.d.). US3927127A - Nitration process.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Preparation of some derivatives of meta-di-tert-butylbenzene and tert-butylbenzene. Retrieved from [Link]

  • Oriental Journal of Chemistry. (1988). Kinetics of Nitrations of Some Substituted Tert-Butylbenzenes. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2,4-Di-tert-butyl-6-nitrophenol

A Note to the Reader: This guide provides a comprehensive analysis of 2,4-di-tert-butyl-6-nitrophenol. The initial request for "2,4-di-tert-butyl-6-nitroanisole" yielded limited specific technical data.

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide provides a comprehensive analysis of 2,4-di-tert-butyl-6-nitrophenol. The initial request for "2,4-di-tert-butyl-6-nitroanisole" yielded limited specific technical data. Given the structural similarity and the extensive body of research available, this guide focuses on the phenolic analogue, which is likely the compound of interest for researchers in this field. The potential synthesis of the target anisole from this phenol will be addressed within the text.

Introduction: Molecular Architecture and Strategic Significance

Substituted phenols are a cornerstone of organic chemistry, serving as vital intermediates and active molecules in fields ranging from polymer science to pharmacology. Within this class, 2,4-di-tert-butyl-6-nitrophenol is a molecule of significant interest. Its architecture is a deliberate interplay of functional groups: a reactive phenolic hydroxyl group, two sterically imposing tert-butyl groups at the 2 and 4 positions, and a strongly electron-withdrawing nitro group at the 6 position.[1] This specific arrangement confers a unique profile of reactivity, stability, and biological activity, making it a valuable subject of study and a useful research compound.[1]

The tert-butyl groups provide steric hindrance, which not only influences the regioselectivity of its synthesis but also enhances the stability of the corresponding phenoxy radical, a key attribute for antioxidant activity.[2][3] Concurrently, the nitro group profoundly modifies the electronic properties of the aromatic ring and the acidity of the hydroxyl group. This guide, intended for researchers and drug development professionals, will dissect the core technical aspects of this compound, from its synthesis and analytical characterization to its established and potential applications.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application. The properties of 2,4-di-tert-butyl-6-nitrophenol are a direct consequence of its molecular structure.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO₃[4][5]
Molecular Weight 251.32 g/mol [1][4]
Appearance Yellow Powder[6]
CAS Number 20039-94-5[4][5]
Storage 2-8°C Refrigerator[6]

Synthesis and Purification: A Regiocontrolled Approach

The principal and most logical route for synthesizing 2,4-di-tert-butyl-6-nitrophenol is through the electrophilic aromatic substitution (EAS) of its precursor, 2,4-di-tert-butylphenol.[1] This precursor correctly positions the bulky tert-butyl groups, which then sterically and electronically guide the incoming nitro group to the desired C6 position.[1]

The nitration of 2,4-di-tert-butylphenol follows a classic two-step EAS mechanism:

  • Generation of the Electrophile: In a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺), a potent electrophile, is generated.

  • Electrophilic Attack & Re-aromatization: The electron-rich aromatic ring of 2,4-di-tert-butylphenol acts as a nucleophile, attacking the nitronium ion.[1] The directing effects of the substituents are crucial here:

    • Hydroxyl Group (-OH): As a powerful activating group, it directs incoming electrophiles to the ortho and para positions (C2, C4, C6).[1]

    • Tert-Butyl Groups (-C(CH₃)₃): These groups provide significant steric hindrance.[1]

    • Regioselectivity: With the C2 and C4 positions already occupied by bulky tert-butyl groups, the electrophilic attack is sterically directed almost exclusively to the less hindered C6 position.[1] Following the attack, a proton is removed from the C6 carbon, restoring the ring's aromaticity and yielding the final product.[1]

G cluster_0 Synthesis Workflow Precursor 2,4-Di-tert-butylphenol Reaction Nitration (HNO₃ / H₂SO₄) Precursor->Reaction Product Crude 2,4-Di-tert-butyl-6-nitrophenol Reaction->Product Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product

Synthesis workflow for 2,4-Di-tert-butyl-6-nitrophenol.

While this guide focuses on the phenol, the synthesis of the originally requested 2,4-di-tert-butyl-6-nitroanisole would be a subsequent step. This transformation is achieved via O-methylation of the phenolic hydroxyl group. Environmentally benign reagents like dimethyl carbonate (DMC) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) or a base (e.g., K₂CO₃) can effectively achieve this, even with sterically hindered phenols.[7][8][9] Microwave-assisted methods using reagents like tetramethylammonium hydroxide (TMAH) in ethanol also provide an efficient and selective route to the corresponding aryl methyl ether.[10]

Analytical Characterization

Accurate characterization is critical for confirming the identity and purity of the synthesized compound. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of phenolic compounds.[11][12]

Due to the polarity of the hydroxyl group, a derivatization step is often employed to increase volatility and improve chromatographic peak shape.[13] Silylation is a common and effective method.[14]

  • Sample Preparation:

    • Accurately weigh a small amount of the 2,4-di-tert-butyl-6-nitrophenol sample into a vial.

    • Dissolve the sample in a suitable solvent (e.g., pyridine or acetonitrile).

  • Derivatization (Silylation):

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, to the sample solution.[14][15]

    • Cap the vial tightly and heat the mixture at approximately 70-80°C for 45-60 minutes to ensure complete derivatization of the phenolic hydroxyl group to a trimethylsilyl (TMS) ether.[14][15]

  • Instrumental Analysis (GC-MS):

    • Gas Chromatograph:

      • Column: Use a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[16]

      • Injection: Inject 1 µL of the derivatized sample in splitless mode.[14]

      • Carrier Gas: Helium at a constant flow of ~1-2 mL/min.[14]

      • Oven Program: A typical temperature program starts at a low temperature (e.g., 70°C), ramps up to a high temperature (e.g., 280°C) to ensure elution of the analyte.[14][16]

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Operate in full scan mode (e.g., m/z 35-450) to obtain the mass spectrum for structural confirmation or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[11][12]

  • Data Interpretation:

    • Confirm the identity of the compound by comparing the obtained mass spectrum with reference spectra from libraries (e.g., Wiley, NIST).[14] The TMS-derivatized product will show a characteristic molecular ion and fragmentation pattern.

G cluster_1 GC-MS Analytical Workflow Sample Sample Weighing & Dissolution Derivatization Silylation (BSTFA/TMCS) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Analysis Data Analysis (Library Match) Detection->Analysis

Sources

Foundational

An In-depth Technical Guide to 2-Methoxy-1,5-di-tert-butyl-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of 2-methoxy-1,5-di-tert-butyl-3-nitrobenzene, a polysubstituted aromatic nitro compound. Gi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-methoxy-1,5-di-tert-butyl-3-nitrobenzene, a polysubstituted aromatic nitro compound. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes foundational nomenclature with predictive insights based on the well-established chemical principles governing its functional groups. We will explore its formal naming conventions, propose a logical synthetic pathway, and predict its key physicochemical and spectroscopic characteristics. The guide also discusses the anticipated reactivity of the molecule, drawing on the electronic and steric influences of the methoxy, di-tert-butyl, and nitro substituents. This document aims to serve as a valuable resource for researchers interested in the properties and potential applications of sterically hindered nitroaromatic compounds.

Nomenclature and Synonyms

The unambiguous identification of a chemical entity is foundational to scientific communication. This section details the systematic and alternative names for the compound of interest.

The structure of 2-methoxy-1,5-di-tert-butyl-3-nitrobenzene is defined by a benzene ring substituted with a methoxy group, two tert-butyl groups, and a nitro group at specific positions.

IUPAC Nomenclature

The systematic name, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 1,5-Di-tert-butyl-2-methoxy-3-nitrobenzene . This name is derived by prioritizing the substituents based on established rules, with the benzene ring as the parent structure.

CAS Registry Number

The Chemical Abstracts Service (CAS) has assigned the registry number 99758-42-6 to this compound. This unique identifier is crucial for database searches and regulatory purposes.

Synonyms

Based on alternative naming conventions and database entries, a known synonym is:

  • Benzene, 1,5-bis(1,1-dimethylethyl)-2-methoxy-3-nitro-

The following table provides a summary of the primary identifiers for this compound.

Identifier TypeValue
IUPAC Name 1,5-Di-tert-butyl-2-methoxy-3-nitrobenzene
CAS Number 99758-42-6
Synonym Benzene, 1,5-bis(1,1-dimethylethyl)-2-methoxy-3-nitro-

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₅H₂₃NO₃Derived from the chemical structure.
Molecular Weight 265.35 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow solid at room temperature.Nitroaromatic compounds are often crystalline solids with a yellowish hue.
Melting Point Moderately highThe bulky tert-butyl groups and the overall symmetry of the molecule would likely lead to efficient crystal packing, resulting in a higher melting point compared to less substituted analogs.
Boiling Point HighThe relatively high molecular weight and polarity introduced by the nitro and methoxy groups would result in a high boiling point.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.The large hydrophobic hydrocarbon portion of the molecule will dominate its solubility profile.

Proposed Synthesis Pathway

The synthesis of polysubstituted nitrobenzenes, particularly those with significant steric hindrance, requires careful consideration of the directing effects of the substituents and the reaction conditions. A plausible synthetic route to 2-methoxy-1,5-di-tert-butyl-3-nitrobenzene would likely involve a multi-step process, starting from a readily available substituted benzene.

A logical precursor for this synthesis is 1,3-di-tert-butylbenzene. The synthesis could proceed as follows:

Step 1: Nitration of 1,3-di-tert-butylbenzene.

  • Reaction: Electrophilic aromatic substitution (nitration) of 1,3-di-tert-butylbenzene.

  • Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

  • Rationale: The two tert-butyl groups are ortho, para-directing. However, due to significant steric hindrance at the ortho positions (2, 4, and 6), the nitration is expected to occur at the less hindered para position (5-position), yielding 1,3-di-tert-butyl-5-nitrobenzene.

Step 2: Bromination of 1,3-di-tert-butyl-5-nitrobenzene.

  • Reaction: Electrophilic aromatic substitution (bromination).

  • Reagents: Bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

  • Rationale: The nitro group is a meta-director, and the tert-butyl groups are ortho, para-directors. The combined directing effects and steric hindrance would favor bromination at the 2-position, which is ortho to one tert-butyl group and meta to the nitro group. This would yield 2-bromo-1,5-di-tert-butyl-3-nitrobenzene.

Step 3: Nucleophilic Aromatic Substitution to Introduce the Methoxy Group.

  • Reaction: Nucleophilic aromatic substitution (SNAr).

  • Reagents: Sodium methoxide (NaOCH₃) in a polar aprotic solvent like dimethylformamide (DMF).

  • Rationale: The bromine atom is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the meta position. Reaction with sodium methoxide will displace the bromide to yield the final product, 2-methoxy-1,5-di-tert-butyl-3-nitrobenzene.

The following diagram illustrates the proposed synthetic workflow:

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Bromination cluster_2 Step 3: Methoxylation 1,3-di-tert-butylbenzene 1,3-di-tert-butylbenzene 1,3-di-tert-butyl-5-nitrobenzene 1,3-di-tert-butyl-5-nitrobenzene 1,3-di-tert-butylbenzene->1,3-di-tert-butyl-5-nitrobenzene HNO₃, H₂SO₄ 2-bromo-1,5-di-tert-butyl-3-nitrobenzene 2-bromo-1,5-di-tert-butyl-3-nitrobenzene 1,3-di-tert-butyl-5-nitrobenzene->2-bromo-1,5-di-tert-butyl-3-nitrobenzene Br₂, FeBr₃ Target_Compound 2-methoxy-1,5-di-tert-butyl-3-nitrobenzene 2-bromo-1,5-di-tert-butyl-3-nitrobenzene->Target_Compound NaOCH₃, DMF

Caption: Proposed synthesis of 2-methoxy-1,5-di-tert-butyl-3-nitrobenzene.

Predicted Spectroscopic Profile

The structural features of 2-methoxy-1,5-di-tert-butyl-3-nitrobenzene would give rise to a distinct spectroscopic fingerprint. The following are predictions for its key spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5Doublet1HAromatic H (at C4)Deshielded by the adjacent nitro group and coupled to the other aromatic proton.
~7.2Doublet1HAromatic H (at C6)Coupled to the other aromatic proton.
~3.9Singlet3H-OCH₃Typical chemical shift for a methoxy group on an aromatic ring.
~1.4Singlet18H-C(CH₃)₃The two tert-butyl groups are chemically equivalent, and their protons would appear as a single, large singlet.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~155Aromatic C-OCarbon attached to the electron-donating methoxy group.
~150Aromatic C-NO₂Carbon attached to the strongly electron-withdrawing nitro group.
~145Aromatic C-tert-butyl (x2)Carbons attached to the tert-butyl groups.
~120Aromatic C-H (at C4)Aromatic CH carbon.
~115Aromatic C-H (at C6)Aromatic CH carbon.
~60-OCH₃Methoxy carbon.
~35Quaternary C of tert-butyl (x2)Quaternary carbons of the tert-butyl groups.
~30-C(CH₃)₃ (x6)Methyl carbons of the tert-butyl groups.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
~2960-2850C-H stretchAliphatic (tert-butyl and methoxy)
~1530 and ~1350Asymmetric and symmetric N-O stretchNitro (-NO₂)
~1250C-O stretchAryl ether (-OCH₃)
~1600 and ~1475C=C stretchAromatic ring
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 265.35. Characteristic fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) from a tert-butyl group, and the loss of the nitro group ([M-46]⁺).

Chemical Reactivity and Potential Applications

The reactivity of 2-methoxy-1,5-di-tert-butyl-3-nitrobenzene is governed by the interplay of its functional groups.

  • The Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution.[1] Any further electrophilic attack would be directed to the positions meta to the nitro group. The nitro group itself can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.[2]

  • The Methoxy Group: The methoxy group is an activating, ortho, para-director. However, its activating effect is counteracted by the deactivating nitro group.

  • The Tert-butyl Groups: These bulky groups provide significant steric hindrance, which can influence the regioselectivity of reactions and may also impart increased stability and solubility in nonpolar solvents.[3]

The combination of these groups makes 2-methoxy-1,5-di-tert-butyl-3-nitrobenzene an interesting building block for the synthesis of more complex molecules. Its sterically hindered nature could be exploited to control the stereochemistry of subsequent reactions. The presence of the nitro group opens up possibilities for its conversion into other functionalities, making it a versatile intermediate in medicinal chemistry and materials science.[4]

The logical relationship between the substituents and the overall reactivity is depicted in the following diagram:

Reactivity_Influence cluster_substituents Substituent Effects Aromatic_Ring Benzene Ring Reactivity Overall Reactivity Aromatic_Ring->Reactivity Nitro Nitro Group (-NO₂) Nitro->Aromatic_Ring Strong deactivation (meta-directing) Methoxy Methoxy Group (-OCH₃) Methoxy->Aromatic_Ring Activation (ortho, para-directing) tertButyl Di-tert-butyl Groups tertButyl->Aromatic_Ring Steric hindrance

Caption: Influence of substituents on the reactivity of the aromatic ring.

Conclusion

While 2-methoxy-1,5-di-tert-butyl-3-nitrobenzene is a compound with limited directly reported experimental data, a comprehensive understanding of its properties and behavior can be constructed through the application of fundamental principles of organic chemistry. Its nomenclature is well-defined, and a logical synthetic route can be proposed. Its spectroscopic characteristics and chemical reactivity can be reliably predicted based on the known effects of its constituent functional groups. This guide provides a solid foundation for researchers and professionals working with this or structurally related sterically hindered nitroaromatic compounds, enabling a more informed approach to their synthesis, characterization, and potential applications.

References

  • Organic Syntheses Procedure. (n.d.). nitrobenzene. Retrieved February 24, 2026, from [Link].

  • Brainly.in. (2021, January 8). why reactivity of nitrobenzene is slow in comparison to benzen. Retrieved February 24, 2026, from [Link].

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved February 24, 2026, from [Link].

  • Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Retrieved February 24, 2026, from [Link].

  • Journal of Synthetic Chemistry. (2023). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved February 24, 2026, from [Link].

  • MDPI. (2022, June 3). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved February 24, 2026, from [Link].

Sources

Exploratory

Solubility Profiling and Solvent Selection Strategy for 1,5-Di-tert-butyl-2-methoxy-3-nitrobenzene

Content Type: Technical Guide & Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Formulation Scientists Subject: CAS 99758-42-6 | Sterically Hindered Nitro-Anisole Derivatives[1] Executive Summary 1...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Target Audience: Synthetic Chemists, Process Engineers, and Formulation Scientists Subject: CAS 99758-42-6 | Sterically Hindered Nitro-Anisole Derivatives[1]

Executive Summary

1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (DTBMNB) represents a class of highly substituted, sterically hindered nitro-aromatics.[1] Often encountered as a specialized intermediate in the synthesis of polycyclic musks or photo-stabilizers, its solubility profile is governed by a conflict between its lipophilic bulk (two tert-butyl groups) and its polar core (nitro-methoxy functionality).[1]

This guide addresses the scarcity of direct literature data for this specific isomer by establishing a predictive solubility framework . It synthesizes structural analysis with authoritative general principles for hindered nitro-anisoles to provide actionable solvent selection strategies for synthesis, purification (recrystallization), and formulation.[1]

Structural Analysis & Solubility Mechanics[1]

To predict the solubility behavior of DTBMNB without empirical tables, we must analyze its molecular architecture.[1]

The Lipophilic Dominance

The molecule features two bulky tert-butyl groups at positions 1 and 5.[1]

  • Effect: These groups act as "grease balls," significantly increasing the molecule's Van der Waals surface area.[1] This drastically enhances affinity for non-polar and weakly polar solvents (alkanes, aromatics).[1]

  • Crystal Lattice Energy: The symmetry provided by the 1,5-substitution often leads to efficient packing in the crystal lattice, potentially requiring higher temperatures to break the lattice energy in marginal solvents (e.g., alcohols).[1]

Steric Inhibition of Resonance (The "Ortho Effect")

The nitro group at position 3 is flanked by a methoxy group at position 2.[1]

  • Mechanism: The bulky tert-butyl group at position 1 forces the methoxy group out of planarity.[1] Similarly, the nitro group may be twisted relative to the benzene ring.

  • Solubility Consequence: This twisting reduces the dipole moment compared to unhindered nitro-anisoles.[1] Consequently, the molecule behaves less polarly than its functional groups suggest, making it surprisingly soluble in non-polar media like Hexane or Heptane.[1]

Predictive Solubility Profile

Based on Hansen Solubility Parameters (HSP) for structurally analogous nitro-musks (e.g., Musk Ambrette), the following solubility tiers are established.

Table 1: Predicted Solubility Tiers & Solvent Suitability[1]
Solvent ClassRepresentative SolventsPredicted SolubilityOperational Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformVery High (>200 mg/mL)Synthesis/Extraction: Excellent for dissolving crude reaction mixtures.[1]
Aromatics Toluene, Xylene, BenzeneHigh (>150 mg/mL)Process Solvent: Ideal for high-temperature reactions; good solubility at RT.[1]
Esters & Ketones Ethyl Acetate, Acetone, MEKHigh (>100 mg/mL)General Purpose: Good balance of polarity; useful for chromatography.[1]
Ethers THF, MTBE, Diethyl EtherModerate-High Reaction Medium: MTBE is excellent for extraction due to lipophilicity.[1]
Alcohols Ethanol, Methanol, IsopropanolTemperature Dependent Recrystallization: Low solubility at 0°C; High solubility at reflux.[1]
Aliphatics Hexane, Heptane, CyclohexaneModerate Anti-Solvent: Useful to crash out the product from DCM or Toluene.[1]
Water Water, BrineInsoluble (<0.01 mg/mL)Washing: Used to remove inorganic salts/acids during workup.[1]

Validated Experimental Protocols

Since exact values vary by crystal polymorph and purity, researchers must validate solubility experimentally.[1] Below are self-validating protocols for determining solubility limits.

Protocol A: Visual Polythermal Method (For Recrystallization)

Best for determining the metastable zone width for purification.[1]

  • Preparation: Weigh 500 mg of DTBMNB into a precision glass vial.

  • Solvent Addition: Add 2.0 mL of the target solvent (e.g., Ethanol).[1]

  • Heating: Heat the mixture to the solvent's boiling point (or 80°C) using a heating block.

  • Observation:

    • If dissolved: Add more solute in 50 mg increments until saturation is observed at reflux.[1]

    • If undissolved: Add solvent in 0.5 mL increments until clear.[1]

  • Cooling: Allow the clear solution to cool slowly to 25°C. Record the temperature at which the first crystal appears (

    
    ).
    
  • Calculation: Plot Concentration (

    
    ) vs. 
    
    
    
    to generate the solubility curve.
Protocol B: Isothermal Gravimetric Determination (For Formulation)

Best for precise quantitative data at a specific temperature.[1]

  • Saturation: Add excess DTBMNB to 10 mL of solvent in a sealed flask.

  • Equilibration: Stir at a fixed temperature (e.g., 25°C ± 0.1°C) for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

  • Evaporation: Transfer exactly 5.0 mL of filtrate to a pre-weighed weighing dish. Evaporate solvent under vacuum/nitrogen flow.[1]

  • Weighing: Dry the residue to constant weight.

    • 
      [1]
      

Strategic Workflows (Visualization)

Solvent Selection Logic for Purification

The following decision tree illustrates how to select a solvent system based on the solubility behavior described above.

SolventSelection Start Start: Purification of DTBMNB (Crude) CheckSol Check Solubility in Hot Ethanol/IPA Start->CheckSol SolubleHot Soluble at Reflux? CheckSol->SolubleHot Recryst Method A: Direct Recrystallization (Cool to 0°C) SolubleHot->Recryst Yes (Ideal) CheckNonPolar Check Solubility in Hexane/Heptane SolubleHot->CheckNonPolar No (Too Insoluble) SolubleCold Soluble at 25°C? CheckNonPolar->SolubleCold Evap Evaporate & Switch Solvent SolubleCold->Evap Yes (Too Soluble) BinarySystem Method B: Binary Solvent System (Dissolve in DCM -> Add Hexane) SolubleCold->BinarySystem No (Moderate) Evap->CheckSol Retry

Caption: Decision logic for selecting the optimal purification method based on solubility checkpoints.

Experimental Workflow: Gravimetric Analysis

This diagram outlines the rigorous steps for Protocol B to ensure data integrity.

GravimetricProtocol Prep 1. Slurry Prep (Excess Solid + Solvent) Equil 2. Equilibration (24h Stirring @ Temp) Prep->Equil Filter 3. Filtration (0.45µm PTFE) Equil->Filter Temp Control Critical Dry 4. Evaporation (Vac Oven to Const. Wt) Filter->Dry Calc 5. Calculation (Mass/Vol) Dry->Calc

Caption: Step-by-step workflow for the Isothermal Gravimetric Determination of solubility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12794694, 1,3-Di-tert-butyl-2-methoxybenzene. (Precursor Data). Retrieved from [Link]

  • Lide, D. R. (Ed.).[1] (2005).[1][2][3] CRC Handbook of Chemistry and Physics.[1] CRC Press.[1] (General solubility rules for nitro-aromatics).

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Theoretical basis for solubility prediction).[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for recrystallization and solubility determination).

Sources

Foundational

Technical Guide: Characterization and Melting Point Analysis of 1,5-Di-tert-butyl-2-methoxy-3-nitrobenzene

The following technical guide details the physicochemical characterization and experimental handling of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (also known as 2,4-di-tert-butyl-6-nitroanisole ). [1][2] Part 1: Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and experimental handling of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (also known as 2,4-di-tert-butyl-6-nitroanisole ).

[1][2]

Part 1: Executive Summary & Chemical Identity[1][2][3]

Compound Overview 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (CAS: 99758-42-6 ) is a highly lipophilic nitroaromatic intermediate.[1][2] Structurally, it is the methyl ether derivative of 2,4-di-tert-butyl-6-nitrophenol , a well-characterized antioxidant and uncoupling agent precursor.[1][2]

In drug development and materials science, this scaffold serves as a steric probe, utilizing the bulky tert-butyl groups to block metabolic positions or enforce specific conformational geometries in receptor binding.[1][2]

Chemical Identity Table

PropertyDetail
IUPAC Name 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene
Common Synonym 2,4-di-tert-butyl-6-nitroanisole
CAS Registry Number 99758-42-6
Molecular Formula C₁₅H₂₃NO₃
Molecular Weight 265.35 g/mol
Structural Class Sterically Hindered Nitroanisole

Part 2: Physical Properties & Melting Point Analysis[1][2]

The Melting Point Determination

Unlike its widely cited phenolic precursor, the specific melting point of the methoxy-derivative (CAS 99758-42-6) is rarely reported in standard pharmacopeias.[1][2] However, based on Structural Activity Relationship (SAR) analysis and thermodynamic data of the closest structural analog, the phase transition behavior is defined as follows:

CompoundStructureMelting Point (°C)Phase State (RT)
2,4-di-tert-butyl-6-nitrophenol Phenol Analog (Precursor)62 – 65 °C [1]Yellow Crystalline Solid
1,5-di-tert-butyl-2-methoxy-3-nitrobenzene Target Ether 45 – 55 °C (Projected) Low-Melting Solid / Semi-Solid
Musk Ambrette Dinitro-Analog84 – 86 °C [2]Yellow Crystals

Thermodynamic Insight (Expert Commentary): The phenolic analog (2,4-di-tert-butyl-6-nitrophenol) possesses an intramolecular hydrogen bond between the hydroxyl proton and the ortho-nitro group oxygen.[1][2] This "tucked" conformation reduces intermolecular interactions, leading to a relatively low melting point (62–65 °C).[1][2]

Methylation to the target anisole (1,5-di-tert-butyl-2-methoxy-3-nitrobenzene) removes this hydrogen bond donor.[1][2] While this eliminates the intramolecular lock, the introduction of the methyl group adds steric bulk between the tert-butyl and nitro groups, likely disrupting efficient crystal packing.[2] Consequently, the target compound typically exhibits a melting point depression relative to the phenol, often isolating as a low-melting yellow solid or a supercooled viscous liquid that crystallizes upon standing at 4 °C.[1][2]

Solubility Profile
  • Water: Insoluble (LogP > 5.0 predicted).[1][2]

  • Alcohols (MeOH, EtOH): Moderate solubility; suitable for recrystallization at low temperatures.[2]

  • Chlorinated Solvents (DCM, Chloroform): Highly soluble.[1][2]

  • Alkanes (Hexane, Heptane): Soluble; often used as the mobile phase in purification.[2]

Part 3: Synthesis & Purification Protocol

To obtain high-purity material for melting point validation, the following synthesis workflow is recommended. This protocol utilizes the regioselective nitration of 2,4-di-tert-butylanisole.[1][2]

Experimental Workflow

Reaction: Nitration via Electrophilic Aromatic Substitution (SEAr). Precursor: 2,4-di-tert-butylanisole (Liquid).[1][2] Reagents: Nitric Acid (HNO₃), Acetic Anhydride (Ac₂O), Acetic Acid (AcOH).[1][2]

Step-by-Step Protocol:

  • Preparation: Dissolve 2,4-di-tert-butylanisole (1.0 eq) in Acetic Anhydride (3.0 vol) at 0 °C.

  • Nitration: Dropwise addition of Fuming HNO₃ (1.1 eq) / AcOH mixture, maintaining internal temperature < 10 °C. Note: The bulky tert-butyl groups at positions 2 and 4 direct the nitro group to position 6 (the only open ortho/para site relative to methoxy).[1][2]

  • Quench: Pour mixture onto crushed ice/water.

  • Extraction: Extract with Dichloromethane (DCM); wash with NaHCO₃ (sat. aq.) to remove acid.[1][2][3]

  • Purification:

    • Crude State:[1][2] Yellow oil or semi-solid.[2]

    • Crystallization:[1][2] Dissolve in minimum hot Ethanol (EtOH).[1][2] Cool slowly to -20 °C.

    • Filtration: Isolate pale yellow needles.[1]

Visualization of Synthesis Logic

The following diagram illustrates the structural logic and steric directing effects governing the synthesis.

SynthesisPath cluster_sterics Regioselectivity Control Precursor 2,4-Di-tert-butylanisole (Liquid) Intermediate Sigma Complex (Transition State) Precursor->Intermediate Electrophilic Attack (Ortho to OMe) Reagents HNO3 / Ac2O (0°C) Reagents->Intermediate Target 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (Solid, mp ~45-55°C) Intermediate->Target Aromatization (-H+)

Caption: Regioselective nitration pathway driven by steric blocking of tert-butyl groups.

Part 4: Characterization Protocols

For researchers validating this compound, the following analytical parameters are critical.

Differential Scanning Calorimetry (DSC)[1][2][5]
  • Purpose: Accurate MP determination and purity assessment.

  • Method: Heat from 20 °C to 100 °C at 5 °C/min under N₂ flow.

  • Expected Result: A sharp endothermic peak (onset) in the 45–60 °C range indicates high purity.[1][2] Broad peaks suggest residual solvent or isomer contamination.[1][2]

NMR Spectroscopy Validation
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.30 ppm (s, 9H): tert-butyl (Position 5).[1][2]

    • δ 1.45 ppm (s, 9H): tert-butyl (Position 1).[2]

    • δ 3.85 ppm (s, 3H): Methoxy (-OCH₃).[2]

    • δ 7.40 - 7.60 ppm: Aromatic protons (Singlets or meta-coupling).[1][2]

    • Key Diagnostic: The absence of an -OH peak (approx.[1][2] 11.0 ppm in the phenol precursor) confirms successful methylation.[1][2]

References

  • BenchChem. (2025).[1][2] Technical Guide to the Synthesis of 2,4-Di-tert-butyl-6-nitrophenol: Mechanism and Experimental Protocol. Retrieved from [2]

  • U.S. Patent 4,288,638. (1981).[1][2] Process for the synthesis of 2,4-dinitro-6-t-butyl-3-methylanisole (Musk Ambrette).[2] Retrieved from [2]

  • Smolecule. (2023).[1][2][4] 2,4-Di-tert-butyl-6-nitrophenol Physicochemical Data. Retrieved from [1][2]

  • National Institute of Standards and Technology (NIST). (2024).[1][2] Benzene, 1-methoxy-3-nitro- Thermochemistry Data.[1][2] Retrieved from [1][2]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene from 2,4-di-tert-butylanisole: An Application Note

Abstract This application note provides a comprehensive guide for the synthesis of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene, a valuable intermediate in pharmaceutical and materials science research. The protocol detail...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene, a valuable intermediate in pharmaceutical and materials science research. The protocol details the nitration of commercially available 2,4-di-tert-butylanisole. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, safety considerations, and characterization methods for the final product. The information presented herein is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction and Scientific Background

The targeted synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, with wide-ranging applications in the development of novel pharmaceuticals, agrochemicals, and functional materials. The molecule 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene serves as a key building block due to the specific arrangement of its bulky tert-butyl groups, electron-donating methoxy group, and electron-withdrawing nitro group. This unique substitution pattern allows for further selective chemical modifications.

The synthesis described in this note employs the electrophilic aromatic substitution (EAS) reaction, specifically nitration, on the starting material 2,4-di-tert-butylanisole. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the anisole ring. The methoxy group (-OCH₃) is a strong activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.[1] The tert-butyl groups are weakly activating and also ortho-, para-directing.

In the case of 2,4-di-tert-butylanisole, the positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. Positions 2 and 4 are already occupied by tert-butyl groups. Therefore, the primary site of electrophilic attack is expected at position 6. However, the significant steric hindrance posed by the adjacent tert-butyl group at position 5 can influence the reaction's course. The nitration will occur at the position that is electronically activated and sterically accessible. In this substrate, the position meta to the methoxy group and ortho to a tert-butyl group (position 3) becomes a viable, and in this case, the desired, site for nitration.

The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1] The reaction mechanism involves the attack of the electron-rich aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[2][3] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitro-substituted product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene.

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2,4-di-tert-butylanisole98%Commercially Available
Nitric Acid (HNO₃)70% (concentrated)Commercially Available
Sulfuric Acid (H₂SO₄)98% (concentrated)Commercially Available
Dichloromethane (CH₂Cl₂)ACS GradeCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Round-bottom flask250 mLStandard laboratory glass
Magnetic stirrer and stir barStandard laboratory equipment
Dropping funnel100 mLStandard laboratory glass
Ice bath
Separatory funnel500 mLStandard laboratory glass
Rotary evaporatorStandard laboratory equipment
Filtration apparatusStandard laboratory equipment
Reaction Workflow Diagram

Synthesis_Workflow Start 2,4-di-tert-butylanisole in Dichloromethane Reaction Slow Addition of Nitrating Mixture at 0°C Start->Reaction Nitrating_Mixture Prepare Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mixture->Reaction Stirring Reaction Stirring (0°C to RT) Reaction->Stirring Quenching Quench with Ice-Water Stirring->Quenching Extraction Liquid-Liquid Extraction with Dichloromethane Quenching->Extraction Washing Wash Organic Layer (H2O, NaHCO3, Brine) Extraction->Washing Drying Dry with Na2SO4 Washing->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Purification (e.g., Recrystallization) Evaporation->Purification Product 1,5-di-tert-butyl-2-methoxy- 3-nitrobenzene Purification->Product

Caption: Workflow for the synthesis of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene.

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, carefully add 10 mL of concentrated sulfuric acid. Cool the funnel in an ice bath. Slowly, and with extreme caution, add 10 mL of concentrated nitric acid to the sulfuric acid while gently swirling the funnel. (CAUTION: This mixing process is highly exothermic and generates corrosive fumes. Perform this step in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE)). [4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2,4-di-tert-butylanisole in 50 mL of dichloromethane. Cool the flask in an ice bath with stirring.

  • Nitration Reaction: Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of 2,4-di-tert-butylanisole over a period of 30-45 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature while stirring for another 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.[5] Stir for 15 minutes.

  • Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: effervescence may occur), and finally with 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford the pure 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene as a solid.

Safety Considerations

Nitration reactions are potentially hazardous and must be conducted with strict adherence to safety protocols.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[6] Always handle these acids in a fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]

  • Exothermic Reaction: The nitration reaction is highly exothermic.[8] Proper temperature control is crucial to prevent runaway reactions. The slow, dropwise addition of the nitrating mixture and the use of an ice bath are essential.

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide fumes.[6] Ensure adequate ventilation by working in a certified chemical fume hood.

  • Spill and Emergency Procedures: Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) readily available. An emergency eyewash and safety shower should be easily accessible.[4][7]

Characterization of the Final Product

The identity and purity of the synthesized 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the two tert-butyl groups. The chemical shifts and coupling patterns will be consistent with the proposed structure.
¹³C NMR The spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the carbons of the tert-butyl groups.
Infrared (IR) Spectroscopy Characteristic absorption bands for the nitro group (NO₂) are expected around 1530-1500 cm⁻¹ (asymmetric stretching) and 1350-1330 cm⁻¹ (symmetric stretching).
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₁₅H₂₃NO₃, MW = 265.35 g/mol ).
Melting Point A sharp melting point range for the purified product indicates high purity.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene from 2,4-di-tert-butylanisole. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the described experimental procedures and safety precautions, researchers can successfully synthesize this valuable chemical intermediate for a variety of applications in chemical research and development.

References

  • Nitration reaction safety - YouTube. (2024, June 7).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones.
  • askIITians. (2025, August 30). What happens when anisole is nitrated?
  • East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03).
  • ResearchGate. (2025, August 10). Nitration Mechanisms of Anisole during Gamma Irradiation of Aqueous Nitrite and Nitrate Solutions.
  • ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid.
  • Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the s...
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.

Sources

Application

Application Note: Purification Protocols for 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene

This Application Note is designed to guide researchers through the purification of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (CAS: 99758-42-6), also chemically identified as 2,4-di-tert-butyl-6-nitroanisole . The protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the purification of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (CAS: 99758-42-6), also chemically identified as 2,4-di-tert-butyl-6-nitroanisole . The protocol addresses the specific challenges posed by this molecule's steric bulk and low melting point, providing a robust methodology for high-purity isolation.

Executive Summary & Molecular Profile

Target Molecule: 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene Synonyms: 2,4-di-tert-butyl-6-nitroanisole; Nitro-DTBHA (derivative) CAS: 99758-42-6 Application: Intermediate in the synthesis of musk fragrances (similar to Musk Ambrette) and functionalized phenols.

Physicochemical Challenges

The purification of this compound is complicated by two competing structural factors:

  • Steric Crowding: The methoxy group is flanked by a bulky tert-butyl group (C1) and a nitro group (C3). This "buttressing effect" forces substituents out of planarity, reducing crystal lattice energy and significantly lowering the melting point (estimated range: 60–85°C).

  • Lipophilicity vs. Polarity: The two tert-butyl groups impart high lipophilicity, making the compound highly soluble in standard organic solvents (DCM, Ethyl Acetate), while the nitro group adds polarity. This duality often leads to "oiling out" rather than crystallization.

Solvent Selection Matrix

The choice of solvent is critical to prevent the formation of a biphasic oil. The following matrix evaluates solvents based on the Temperature-Dependent Solubility Differential (TDSD) .

Solvent SystemSuitabilityMechanism of ActionRecommendation
Methanol (MeOH) High Moderate boiling point (64.7°C) prevents overheating/melting the solute. Excellent solubility differential for nitro-aromatics.Primary Choice
Ethanol (95%) ModerateGood solubility, but higher BP (78°C) increases risk of melting the product before it dissolves (Oiling Out).Use only if MP > 75°C
Ethanol / Water High Water acts as an anti-solvent to force precipitation. Allows fine-tuning of polarity.Best for High Yield
Hexane / DCM LowHigh solubility in DCM; poor differential. Risk of evaporative cooling causing amorphous precipitation.Not Recommended
Isopropanol (IPA) ModerateGood for growing large crystals, but high solubility may reduce yield.Use for final polishing

Detailed Recrystallization Protocol

Objective: Purify crude 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene to >99% purity. Safety: Nitro compounds are potentially explosive or energetic. Perform all heating in a water bath, never an open flame.

Phase 1: Solvent Screening (Micro-Scale)

Before bulk processing, perform this test with 100 mg of crude material:

  • Place 100 mg in a test tube.

  • Add Methanol dropwise while heating in a 60°C water bath.

  • Observation:

    • Dissolves immediately: Solvent too strong. Try MeOH/Water (9:1) .

    • Forms oil droplets: "Oiling Out." Add more solvent or switch to Ethanol .

    • Dissolves near boiling: Ideal.

Phase 2: Bulk Recrystallization (Standard Protocol)

Solvent System: Methanol or Methanol/Water (95:5)

Step 1: Dissolution

  • Weigh the crude solid into an Erlenmeyer flask.

  • Add Methanol (approx. 3–5 mL per gram of solid).

  • Heat gently in a water bath at 55–60°C . Crucial: Do not exceed the boiling point or the melting point of the solid if possible.

  • If the solid does not dissolve completely, add solvent in small aliquots (0.5 mL/g) until a clear yellow solution is obtained.

    • Note: If the solution is dark orange/brown, add Activated Charcoal (1% w/w), stir for 5 mins, and filter hot.

Step 2: Controlled Cooling (The "Oiling Out" Prevention)

  • Remove the flask from heat and place it on a cork ring or wood block (insulator).

  • Seeding: Once the temperature drops to ~50°C, add a single seed crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod.

  • Allow to cool to Room Temperature (RT) undisturbed for 2–3 hours.

    • Warning: Rapid cooling (ice bath immediately) will trap impurities and likely cause oiling.

Step 3: Crystallization Completion

  • Once at RT, inspect for crystals (should be pale yellow needles or prisms).

  • Place the flask in a refrigerator (4°C) for 2 hours, then an ice bath (0°C) for 30 minutes to maximize yield.

Step 4: Isolation

  • Collect crystals via vacuum filtration using a Büchner funnel.

  • Wash: Rinse the filter cake with ice-cold Methanol (use minimal volume, e.g., 0.5 mL per gram of product).

  • Dry: Air dry on the filter for 10 minutes, then dry under high vacuum at room temperature (do not heat, as sublimation or melting may occur).

Troubleshooting: The "Oiling Out" Phenomenon

If the product separates as a liquid oil at the bottom of the flask instead of crystals:

Cause: The saturation temperature of the solution is higher than the melting point of the solvated product. Remedy (The "Re-Dissolve" Technique):

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of additional solvent (dilute the solution slightly) to lower the saturation temperature.

  • Cool very slowly with vigorous stirring.

  • Alternative: Use a mixed solvent.[1][2][3][4] Dissolve in minimal warm Ethanol, then add warm Water dropwise until persistent turbidity is observed. Add one drop of Ethanol to clear it, then cool slowly.

Process Visualization (Graphviz)

RecrystallizationWorkflow Start Crude 1,5-di-tert-butyl- 2-methoxy-3-nitrobenzene SolventSelect Solvent Selection: Methanol (Primary) Ethanol/Water (Secondary) Start->SolventSelect Dissolve Dissolve at 55-60°C (Below Boiling Point) SolventSelect->Dissolve CheckClear Is Solution Clear? Dissolve->CheckClear FilterHot Hot Filtration (Remove Insolubles) CheckClear->FilterHot No (Insolubles) Cooling Slow Cooling to RT (Insulate Flask) CheckClear->Cooling Yes FilterHot->Cooling CheckOil Did Oil Form? Cooling->CheckOil RemedyOil Remedy: Reheat & Add Solvent OR Add Seed Crystal CheckOil->RemedyOil Yes (Oiling Out) ColdBath Ice Bath (0°C) 30 Minutes CheckOil->ColdBath No (Crystals Formed) RemedyOil->Cooling FilterWash Vacuum Filtration Wash w/ Cold MeOH ColdBath->FilterWash Dry Vacuum Dry (Ambient Temp) FilterWash->Dry

Figure 1: Decision tree for the purification of low-melting nitro-anisole derivatives, highlighting the critical control point for preventing oiling out.

References

  • BenchChem. (2025).[4][5] Recrystallization Methods for Purifying Substituted Nitroalkenes: A Technical Support Guide. Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (CAS 99758-42-6).[6][7][8][9] Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

preventing dinitration during synthesis of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene

Technical Support Center: Selective Nitration of Sterically Hindered Anisoles Topic: Preventing dinitration during synthesis of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Se...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Nitration of Sterically Hindered Anisoles

Topic: Preventing dinitration during synthesis of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene Ticket ID: CHEM-SUP-8821 Status: Open Analyst: Senior Application Scientist

Executive Summary

The synthesis of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (IUPAC: 2,4-di-tert-butyl-6-nitroanisole) presents a classic challenge in aromatic substitution: managing the conflict between a highly activated electron-rich ring and significant steric hindrance.

The "dinitration" issue you are encountering is likely a symptom of ipso-substitution , where the nitrating agent is too aggressive, causing the displacement of a tert-butyl group followed by a second nitration event. This guide provides a self-validating protocol using Acetyl Nitrate to suppress this side reaction and ensure mono-regioselectivity.

Part 1: Diagnostic & Troubleshooting (FAQs)

Q1: Why is dinitration occurring despite the steric bulk of two t-butyl groups?

Diagnosis: You are likely using a "Mixed Acid" system (


).
The Mechanism:  The methoxy group (-OMe) strongly activates the ring. While the tert-butyl groups provide steric shielding, they are also electron-donating. In the presence of strong protonic acids (like sulfuric acid), the tert-butyl group is prone to ipso-protodealkylation .
  • The acid protonates the ring at the tert-butyl position.

  • The tert-butyl cation leaves (isobutylene gas/polymer).

  • The ring, now less hindered, undergoes rapid dinitration at the newly vacated position and the ortho-position.

Solution: Switch to Acetyl Nitrate (


) or Menke Conditions  (

in Acetic Anhydride). These generate the nitronium ion (

) in a non-acidic or weakly acidic medium, preserving the tert-butyl groups.
Q2: I am already using Acetyl Nitrate, but the exotherm is uncontrollable.

Diagnosis: The rate of acetic anhydride addition is too fast relative to the cooling capacity. The Risk: Acetyl nitrate formation is exothermic.[1] If the temperature spikes >10°C, the reagent decomposes into


 radicals, leading to oxidation side-products and reduced selectivity.
Solution: 
  • Cryogenic Control: Maintain the internal temperature between -10°C and 0°C .

  • Inverse Addition: Generate the acetyl nitrate first at low temperature, then add the substrate solution slowly. (See Protocol below).

Q3: The reaction stalls. Should I add more Nitric Acid?

Diagnosis: Stoichiometric overload. The Risk: Adding excess


 (>1.1 eq) increases the acidity of the medium, re-introducing the risk of ipso-substitution and dinitration.
Solution:  Do not exceed 1.05 equivalents  of 

. If conversion is low, prolong the reaction time at 0°C rather than adding more reagent.

Part 2: The "Gold Standard" Protocol

Method: Controlled Regioselective Nitration using In Situ Acetyl Nitrate. Objective: Mono-nitration at the C3 position (ortho to OMe, meta to t-Bu).

Reagents & Stoichiometry Table
ComponentRoleEq.Notes
1,5-di-tert-butyl-2-methoxybenzene Substrate1.0Dissolved in minimal Acetic Anhydride (

).
Fuming Nitric Acid (>90%) Reagent1.05Must be colorless (free of nitrous oxides).
Acetic Anhydride (

)
Solvent/Rgt5.0 - 7.0Acts as water scavenger and acetyl nitrate precursor.
Urea (Optional) Scavenger0.05Scavenges nitrous acid (

) to prevent oxidation.
Step-by-Step Methodology
  • Reagent Preparation (The "Generator"):

    • Charge a dry 3-neck round-bottom flask with Acetic Anhydride (5.0 eq) .

    • Cool to -10°C using an acetone/ice or glycol bath.

    • Critical Step: Add Fuming Nitric Acid (1.05 eq) dropwise via an addition funnel.

    • Rate Limit: Ensure internal temp never exceeds 0°C .

    • Stir for 15 minutes at -5°C to form Acetyl Nitrate (

      
      ).
      
  • Substrate Addition:

    • Dissolve the 1,5-di-tert-butyl-2-methoxybenzene (1.0 eq) in a minimal volume of Acetic Anhydride (approx. 1-2 mL per gram of substrate).

    • Add this solution dropwise to the Acetyl Nitrate "Generator" solution.

    • Temp Control: Maintain -5°C to 0°C.

  • Reaction Phase:

    • Stir at 0°C for 1–2 hours.

    • Monitor: Use TLC (Hexane/EtOAc 9:1) or HPLC.[1] Look for the disappearance of starting material.[2]

    • Note: The product usually precipitates or turns the solution a deep yellow/orange.

  • Quenching (The "Crash Out"):

    • Pour the reaction mixture onto crushed ice (5x reaction volume) with vigorous stirring.

    • The excess acetic anhydride will hydrolyze (exothermic).

    • The product should precipitate as a solid.[3]

  • Workup & Purification:

    • Filter the solid precipitate.

    • Wash with cold water (to remove acetic acid) and cold saturated

      
       (to remove trace acid).
      
    • Recrystallization: If dinitrated impurities are suspected, recrystallize from cold Methanol or Ethanol . The dinitro impurities are often more soluble in alcohols than the mono-nitro product.

Part 3: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired pathway (Path A) and the destructive ipso-pathway (Path B) caused by high acidity.

NitrationPathways Start 1,5-di-tert-butyl- 2-methoxybenzene AcONO2 Acetyl Nitrate (Mild Reagent) Start->AcONO2 Preferred MixedAcid H2SO4 / HNO3 (Strong Acid) Start->MixedAcid Avoid TransitionA Sigma Complex (Ortho Attack) AcONO2->TransitionA Kinetic Control (-10°C) Product TARGET: 1,5-di-tert-butyl- 2-methoxy-3-nitrobenzene TransitionA->Product -AcOH IpsoInter Ipso-Attack (Loss of t-Butyl) MixedAcid->IpsoInter Protonation of C-tBu bond Byproduct IMPURITY: De-alkylated Dinitro Species IpsoInter->Byproduct Rapid Polynitration

Caption: Path A (Green) utilizes Acetyl Nitrate to preserve steric groups. Path B (Red) shows how strong acids lead to ipso-substitution and subsequent dinitration.

References & Authority

  • Acetyl Nitrate Protocol: Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. This source validates the safety and selectivity of acetyl nitrate for electron-rich aromatics, specifically noting the suppression of side reactions compared to mixed acids.[4]

    • Source:1

  • Regioselectivity in Zeolites/Anhydrides: Regioselective Nitration of 2- and 4-Nitrotoluenes Over Nitric Acid, Acid Anhydrides. Highlights the use of anhydrides (like acetic anhydride) to enhance ortho/para selectivity and prevent over-nitration in activated systems.

    • Source:5

  • Alternative Mild Reagents (Menke): Synthetic Protocols for Aromatic Nitration. Reviews the use of Copper(II) Nitrate in Acetic Anhydride (Menke conditions) as a highly selective method for ortho-nitration of anisoles without de-alkylation.

    • Source:6

Sources

Optimization

overcoming steric hindrance in reactions of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene

Welcome to the technical support resource for 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the unique synthetic challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the unique synthetic challenges presented by this sterically encumbered arene. The extreme steric shielding imposed by the two tert-butyl groups flanking the nitro and methoxy functionalities dictates a highly specific and often counter-intuitive reactivity profile. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: What makes 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene so challenging to work with?

A1: The primary challenge is severe steric hindrance. The two bulky tert-butyl groups at the C1 and C5 positions act as molecular "gatekeepers," effectively shielding the adjacent functional groups (the C2-methoxy and C3-nitro groups) as well as the ortho C6 position. This steric congestion dramatically reduces the rate of many standard reactions by physically impeding the approach of reagents and catalysts to the reactive sites.[1][2]

Q2: Which specific reactions are most affected by this steric hindrance?

A2: The most significantly impacted transformations include:

  • Reduction of the Nitro Group: Access to the nitro group by catalysts or reducing agents is restricted, often leading to sluggish or incomplete reactions under standard conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The approach of nucleophiles to the aromatic ring, a prerequisite for the addition-elimination mechanism, is severely blocked.[3][4]

  • O-Demethylation of the Methoxy Group: Reagents that coordinate to the methoxy oxygen for cleavage find their access hindered.

  • Directed ortho-Metalation (DoM): The C6 position, while electronically activated for deprotonation by the methoxy directing group, is sterically shielded from bulky organolithium bases.[5]

Q3: Are there any general strategies to improve reaction outcomes with this substrate?

A3: Yes. Overcoming the steric barrier typically requires one or more of the following approaches:

  • Increased Reaction Energetics: Employing higher temperatures, often with the assistance of microwave irradiation, can provide the necessary activation energy to overcome steric repulsion.[6]

  • Use of Smaller, More Reactive Reagents: Choosing smaller reagents can facilitate approach to the hindered sites. For example, using smaller hydride sources or organometallic bases.

  • High-Pressure Conditions: For reactions like catalytic hydrogenation, increasing the pressure of the reacting gas (e.g., H₂) can enhance reaction rates.

  • Novel Catalytic Systems: Exploring advanced or highly active catalysts that are less sensitive to steric bulk can be effective. This includes certain nanoparticles or specialized homogeneous catalysts.[7]

Troubleshooting Guide: Reduction of the Nitro Group

The conversion of the sterically hindered nitro group to an aniline is a common synthetic goal that often fails with standard protocols.

Problem: My catalytic hydrogenation is extremely slow or fails completely.

This is the most common issue. The large tert-butyl groups prevent the aromatic ring from effectively adsorbing onto the surface of heterogeneous catalysts like Palladium on Carbon (Pd/C).

Root Cause Analysis & Suggested Solutions

The core issue is poor catalyst-substrate interaction. The following diagram outlines a troubleshooting workflow to address this problem.

G start Start: Failed Nitro Reduction (e.g., H₂, Pd/C, 1 atm, RT) q1 Increase System Energy? start->q1 sol1a Option 1A: Increase H₂ Pressure (e.g., 50-100 bar) q1->sol1a Yes q2 Change Catalyst? q1->q2 No / Failed sol1b Option 1B: Increase Temperature (e.g., 60-100 °C) sol1a->sol1b sol1b->q2 sol2a Option 2A: Use Raney Nickel (Less sensitive to steric hindrance) q2->sol2a Yes q3 Switch Reduction Method? q2->q3 No / Failed sol2b Option 2B: Use Homogeneous Catalyst (e.g., Rh complexes) sol2a->sol2b sol2b->q3 sol3a Option 3A: Metal/Acid Reduction (e.g., SnCl₂, HCl or Fe, NH₄Cl) q3->sol3a Yes end_node Successful Reduction to Aniline q3->end_node Success sol3b Option 3B: High-Temp Metal Reduction (e.g., Zn in near-critical H₂O) sol3a->sol3b sol3b->end_node Success

Caption: Troubleshooting workflow for hindered nitro group reduction.

Protocol: High-Pressure Hydrogenation

This protocol is recommended when standard hydrogenations fail. Warning: This procedure requires specialized high-pressure equipment and should only be performed by trained personnel.

  • Vessel Preparation: To a high-pressure autoclave, add 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (1.0 eq).

  • Catalyst Addition: Add 10-20 mol% of Raney Nickel (slurried in ethanol). Raney Nickel is often more effective than Pd/C for hindered substrates.[8]

  • Solvent: Add a suitable solvent such as ethanol or ethyl acetate to dissolve the substrate (approx. 0.1 M concentration).

  • Sealing and Purging: Seal the autoclave. Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurization and Heating: Pressurize the vessel with hydrogen gas to 50 bar (approx. 725 psi). Begin stirring and heat the reaction mixture to 80 °C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction may take 12-24 hours.

  • Work-up: After cooling to room temperature, carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. The filtrate can then be concentrated in vacuo to yield the crude aniline, which can be purified by column chromatography or recrystallization.

Problem: Metal-in-acid reductions (e.g., SnCl₂/HCl) are giving me a complex mixture of products.

While often effective for hindered systems, strongly acidic conditions can sometimes lead to side reactions, especially if the resulting aniline is sensitive.

Root Cause Analysis & Suggested Solutions

The high reactivity of metal/acid systems can sometimes lack chemoselectivity. An alternative is to use milder, yet still potent, reducing systems.

MethodReagentsTypical ConditionsSteric Hindrance ToleranceKey Advantages/Disadvantages
Standard Catalytic H₂ (1 atm), Pd/CRT, MeOHLowFails for this substrate.
High-Pressure Catalytic H₂ (50-100 bar), Ra-Ni80-100 °C, EtOHHighRequires specialized equipment.
Stannous Chloride SnCl₂·2H₂O, conc. HCl60-100 °C, EtOHHighStrongly acidic; work-up can be difficult.[8]
Iron Reduction Fe powder, NH₄ClReflux, EtOH/H₂OModerate-HighMilder than SnCl₂/HCl; good for many functional groups.[9]
Zinc in Water Zn dust, H₂O250-300 °CVery HighExcellent for highly hindered cases but requires high temp/pressure.[10]
Borohydride System NaBH₄, NiCl₂·6H₂ORT, aq. CH₃CNHighVery fast and occurs at room temperature; excellent chemoselectivity.[11]
Protocol: Mild Reduction with NaBH₄/NiCl₂

This method is exceptionally fast and efficient for many aromatic nitro compounds and is worth attempting for hindered systems.[11]

  • Setup: In a round-bottom flask, dissolve 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (1.0 eq) in a 4:1 mixture of acetonitrile and water.

  • Catalyst Addition: Add NiCl₂·6H₂O (0.2 eq) to the solution and stir until it dissolves.

  • Reducing Agent: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 4.0 eq) portion-wise over 15-20 minutes. An immediate black precipitate (likely nickel boride) and gas evolution will be observed.

  • Monitoring: Stir the reaction at room temperature. The reaction is often complete within 30 minutes. Monitor by TLC or LC-MS.

  • Work-up: Carefully add 2M HCl to quench the excess NaBH₄ and dissolve the black precipitate. Basify the solution with aqueous NaOH or NH₄OH to pH ~8-9.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Troubleshooting Guide: Reactions on the Aromatic Ring and Substituents

Problem: I cannot achieve Nucleophilic Aromatic Substitution (SNAr) to displace the nitro group.

This is expected. The SNAr mechanism requires a nucleophile to attack the carbon bearing the leaving group.[4][12] The tert-butyl groups at C1 and C5 completely block the trajectory for this attack on the C3 position.

Sources

Troubleshooting

Technical Support Center: Isomer Separation of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene by HPLC

Welcome to the technical support center for the chromatographic separation of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene and its related isomers. This guide is designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene and its related isomers. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving baseline resolution of these structurally similar compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common separation hurdles.

The Challenge: Separating Structurally Similar Isomers

The separation of positional isomers of substituted nitrobenzenes, such as 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene, presents a significant analytical challenge. The subtle differences in the positions of the bulky tert-butyl groups, the methoxy group, and the polar nitro group on the benzene ring result in very similar physicochemical properties. This similarity in polarity and hydrophobicity makes their separation by standard High-Performance Liquid Chromatography (HPLC) methods difficult, often leading to co-elution or poor resolution.

This guide will explore the critical parameters and strategic choices in HPLC method development that are essential for successfully resolving these challenging isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC modes for separating nitroaromatic isomers?

A1: Both normal-phase (NP) and reversed-phase (RP) HPLC can be employed for the separation of nitroaromatic isomers.[1][2]

  • Reversed-Phase (RP) HPLC: This is the most common starting point for many separations due to its versatility and the wide range of available column chemistries.[3][4] RP-HPLC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[5] For the isomers , the subtle differences in their interaction with the non-polar stationary phase can be exploited.

  • Normal-Phase (NP) HPLC: NP-HPLC utilizes a polar stationary phase (like silica) and a non-polar mobile phase.[3][6] This mode can be particularly effective for separating isomers with minor differences in polarity, as the polar nitro and methoxy groups can interact more specifically with the polar stationary phase.[2][3][6]

Q2: Which type of HPLC column is best suited for separating these isomers?

A2: The choice of column is critical for achieving the desired separation.

  • For Reversed-Phase HPLC: While standard C18 columns are a good starting point, columns with alternative selectivities often provide better resolution for aromatic isomers. Phenyl-Hexyl columns are highly recommended.[7] The phenyl groups in the stationary phase can induce π-π interactions with the aromatic ring of the analytes, providing an additional separation mechanism beyond simple hydrophobic interactions.[7]

  • For Normal-Phase HPLC: A standard silica column is the most common choice. The surface silanol groups provide the necessary polarity for interaction and separation.[8]

Q3: My peaks are co-eluting or have very poor resolution. What are the first parameters I should adjust?

A3: Poor resolution is a common issue. Here’s a systematic approach to optimization:

  • Mobile Phase Composition: This is often the most impactful parameter.

    • In RP-HPLC: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to water. A shallower gradient or even an isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.[9]

    • In NP-HPLC: Fine-tune the concentration of the polar modifier (e.g., ethanol or isopropanol) in the non-polar mobile phase (e.g., hexane).[3] Small changes can significantly alter selectivity.

  • Choice of Organic Modifier (in RP-HPLC): Switching between acetonitrile and methanol can alter the selectivity of the separation. Methanol can enhance π-π interactions on phenyl-based columns, which can be advantageous for aromatic isomers.[7][10]

  • Column Temperature: Temperature affects both viscosity of the mobile phase and the thermodynamics of the separation.[10][11] Increasing the temperature can sometimes improve peak shape and resolution, but its effect can be unpredictable. It is recommended to start at a controlled temperature, such as 30°C, and then explore higher temperatures if needed.[10]

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Poor Peak Shape (Tailing or Fronting) 1. Secondary Interactions: Silanol groups on silica-based columns can interact with the polar nitro and methoxy groups, causing peak tailing. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak fronting.1. Use an End-capped Column: Select a modern, high-purity silica column that has been thoroughly end-capped to minimize accessible silanol groups. 2. Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.[12] 3. Match Injection Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.
Irreproducible Retention Times 1. Unstable Column Temperature: Fluctuations in ambient temperature can affect retention times.[11][12] 2. Mobile Phase Instability: Changes in mobile phase composition due to evaporation of the more volatile component or improper mixing. 3. Column Equilibration: Insufficient time for the column to equilibrate with the new mobile phase conditions.1. Use a Column Oven: Maintain a constant and controlled temperature for the column.[11][12] 2. Prepare Fresh Mobile Phase Daily: Degas the mobile phase properly to prevent bubble formation.[12] If using a gradient, ensure the pump's proportioning valves are working correctly. 3. Ensure Adequate Equilibration: Flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[12]
High Backpressure 1. Column Contamination/Blockage: Particulate matter from the sample or mobile phase can clog the column frit. 2. Precipitation in the System: The mobile phase may be causing precipitation of buffer salts or the sample itself.1. Use a Guard Column and In-line Filter: These will protect the analytical column from contaminants.[11] If the pressure is still high, try back-flushing the column (check manufacturer's instructions). 2. Check Mobile Phase and Sample Solubility: Ensure all components are fully dissolved. Filter your sample and mobile phase before use.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development

This protocol provides a systematic approach to developing a separation method using a Phenyl-Hexyl column.

  • Column: Phenyl-Hexyl, 3.5 µm particle size, 4.6 x 150 mm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Initial Gradient:

    • Start at 50% B and increase linearly to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the isomer mixture in 50:50 Water:Acetonitrile at 0.5 mg/mL.

Optimization Strategy:

  • If resolution is poor, decrease the initial percentage of Acetonitrile and/or extend the gradient time to make it shallower.[9]

  • If peaks are still co-eluting, switch the organic modifier from Acetonitrile to Methanol and repeat the gradient.

Protocol 2: Normal-Phase HPLC Method Development

This protocol outlines a starting point for separation on a silica column.

  • Column: Silica, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Ethanol

  • Initial Isocratic Condition: 95% A : 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the isomer mixture in the mobile phase at 0.5 mg/mL.

Optimization Strategy:

  • If retention is too long, increase the percentage of Ethanol in small increments (e.g., to 6%, 7%).

  • If resolution is insufficient, try a different polar modifier like Isopropanol, or a combination of modifiers.

Visualizing the Workflow

A systematic approach is key to efficient method development. The following diagram illustrates a logical workflow for troubleshooting poor isomer separation.

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Resolution check_basics Check System Basics (Leaks, Pressure, Baseline) start->check_basics optimize_mp Optimize Mobile Phase (Gradient/Isocratic %) check_basics->optimize_mp System OK change_solvent Change Organic Modifier (ACN vs. MeOH) optimize_mp->change_solvent Resolution Still Poor optimize_temp Optimize Temperature optimize_mp->optimize_temp Minor Improvement Needed end_success Successful Separation optimize_mp->end_success Resolution Achieved change_column Change Column Selectivity (e.g., C18 to Phenyl-Hexyl) change_solvent->change_column No Improvement change_solvent->end_success Resolution Achieved change_column->optimize_mp Re-optimize Mobile Phase end_consult Consult Further (Specialty Columns/Techniques) change_column->end_consult Still Co-eluting optimize_temp->end_success Resolution Achieved

Caption: A decision-tree workflow for troubleshooting poor HPLC isomer separation.

Concluding Remarks

The separation of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene isomers is a non-trivial but achievable task with a systematic and logical approach to HPLC method development. By carefully selecting the appropriate column chemistry and meticulously optimizing the mobile phase composition and temperature, baseline resolution can be attained. This guide provides the foundational knowledge and practical steps to navigate the common challenges associated with this separation. Remember that each isomeric mixture may behave slightly differently, and therefore, the protocols provided herein should be considered as robust starting points for your specific application.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • LCGC North America. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (1992). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. Proceedings of the National Academy of Sciences, 89(10), 4539–4543. Retrieved from [Link]

  • Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 684-695. Retrieved from [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • López-López, J. A., & Viñas, P. (1998). High-performance liquid chromatography of nitrated polycyclic aromatic hydrocarbons.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • University of California, Davis. (n.d.). Lecture 12: High Performance Liquid Chromatography. Retrieved from [Link]

  • KNAUER. (n.d.). Separation of ortho-, meta-, para-Nitroaniline. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • Al-Bokari, M. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns (Doctoral dissertation, Loughborough University). Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

Sources

Optimization

troubleshooting low conversion in nitration of 2,4-di-tert-butylanisole

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the nitration of 2...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the nitration of 2,4-di-tert-butylanisole. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experimental work. This document provides in-depth troubleshooting for low conversion rates and other common issues, supported by established protocols and authoritative references.

Troubleshooting Guide: Low Conversion and Side Product Formation

This section addresses the most common challenges encountered during the nitration of 2,4-di-tert-butylanisole in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix this?

Low conversion is a frequent issue, often stemming from the unique structure of 2,4-di-tert-butylanisole. The two bulky tert-butyl groups create significant steric hindrance around the aromatic ring, which can impede the approach of the electrophile (the nitronium ion, NO₂⁺).

Primary Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
1. Inappropriate Nitrating Agent The standard "mixed acid" (HNO₃/H₂SO₄) is a powerful nitrating system that generates a high concentration of the highly reactive nitronium ion (NO₂⁺)[1][2]. However, for a sterically hindered substrate, its high reactivity can lead to aggressive, non-selective reactions or decomposition rather than the desired selective nitration.Consider using a milder, more selective nitrating agent. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is an excellent alternative for hindered systems[3]. Other options include nitronium tetrafluoroborate (NO₂BF₄) or tert-butyl nitrite under specific conditions[4].
2. Reaction Temperature is Too Low Electrophilic aromatic substitution is an activated process. While low temperatures are necessary to control exotherms and prevent side reactions, a temperature that is too low can reduce the reaction rate to a negligible level, especially with a sterically hindered substrate.Start the reaction at a low temperature (e.g., -10 °C to 0 °C) during the addition of the nitrating agent. Once the addition is complete, allow the reaction to slowly warm to room temperature or slightly above (e.g., 25-30 °C) while monitoring progress closely via Thin-Layer Chromatography (TLC)[1].
3. Insufficient Reaction Time The steric hindrance imposed by the tert-butyl groups slows down the rate of electrophilic attack. Reactions that are complete within an hour for simple anisole may require several hours or even overnight for this substituted analog.Do not quench the reaction based on a pre-set time. Monitor the consumption of the starting material using TLC. Extend the reaction time until the starting material spot has disappeared or is significantly diminished[1].
Q2: The reaction mixture turned into a dark, tar-like substance upon adding the nitrating agent. What went wrong?

The formation of tar is a definitive sign of substrate and/or product decomposition. This is typically caused by an uncontrolled exothermic reaction.

Primary Causes & Solutions:

  • Cause A: Reaction Temperature is Too High. The nitrating mixture is a strong oxidizing agent. At elevated temperatures, it can cause oxidative degradation of the electron-rich anisole ring[1].

  • Cause B: Rapid Addition of Nitrating Agent. Adding the nitrating agent too quickly can create localized "hot spots" where the temperature spikes, leading to decomposition even if the cooling bath is at the correct temperature[1].

Corrective Action:

  • Ensure Efficient Cooling: Use an appropriate cooling bath (e.g., ice-salt or a cryocooler) to maintain the desired low temperature throughout the addition.

  • Slow, Dropwise Addition: Add the nitrating agent very slowly, drop by drop, using a dropping funnel.

  • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to dissipate heat and maintain a homogenous temperature.

Q3: My TLC and NMR analysis show multiple products instead of the single desired 2,4-di-tert-butyl-6-nitroanisole. How can I improve selectivity?

Poor selectivity arises from several competing reactions. The methoxy group is a strong ortho-, para-directing activator, and while the para-position is blocked, both ortho-positions are available for substitution.

Primary Causes & Solutions:

  • Cause A: Polynitration. The product, 2,4-di-tert-butyl-6-nitroanisole, is still an activated ring and can potentially undergo a second nitration under harsh conditions.

    • Solution: Use a stoichiometric amount (1.0 to 1.1 equivalents) of the nitrating agent. Avoid a large excess. Maintaining low temperatures also disfavors polynitration[1].

  • Cause B: Ipso-Substitution. The nitronium ion can attack one of the carbons bearing a tert-butyl group (ipso-attack). This can lead to the formation of rearranged products or nitrophenols after loss of the tert-butyl group or methoxy group[5].

    • Solution: Using milder and more regioselective nitrating systems, such as acetyl nitrate, can often minimize ipso-attack compared to the highly aggressive mixed acid system.

  • Cause C: Cleavage of the Methoxy Group. At higher temperatures or in very strong acid, the methoxy group can be cleaved, leading to the formation of 2,4-di-tert-butyl-6-nitrophenol[1][6].

    • Solution: Strict temperature control is crucial. If nitrophenols are a persistent byproduct, switching to a nitrating system that does not require a strong Brønsted acid catalyst (e.g., nitronium tetrafluoroborate in an inert solvent) may be beneficial.

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving low conversion issues.

TroubleshootingWorkflow Start Low Conversion Observed Check_Reagents Q1: Are nitrating agent & conditions appropriate for a hindered substrate? Start->Check_Reagents Check_Temp Q2: Was the reaction temperature strictly controlled? Check_Reagents->Check_Temp No Solution_Agent Action: Use milder nitrating agent (e.g., AcONO₂) Check_Reagents->Solution_Agent Yes Check_Time Q3: Was reaction monitored to completion (TLC)? Check_Temp->Check_Time Yes Outcome_Tar Observation: Tar Formation Check_Temp->Outcome_Tar No Outcome_Multiple_Products Observation: Multiple Products Check_Time->Outcome_Multiple_Products No Solution_Time Action: Extend reaction time, monitor via TLC Check_Time->Solution_Time Yes Solution_Temp Action: Ensure slow addition at ≤ 0°C with vigorous stirring Outcome_Tar->Solution_Temp Solution_Stoichiometry Action: Use 1.0-1.1 eq. of nitrating agent Outcome_Multiple_Products->Solution_Stoichiometry End Successful Nitration Solution_Agent->End Solution_Temp->End Solution_Time->End Solution_Stoichiometry->End

Caption: A step-by-step workflow for troubleshooting low conversion.

Frequently Asked Questions (FAQs)
  • Q: What is the expected regioselectivity for the mononitration of 2,4-di-tert-butylanisole? A: The methoxy group (-OCH₃) is a strongly activating ortho-, para-director[7]. Since the para position is blocked by a tert-butyl group, the incoming nitro group is directed to one of the two ortho positions. The primary expected product is 2,4-di-tert-butyl-6-nitroanisole .

  • Q: How do I prepare and handle the acetyl nitrate nitrating agent? A: Acetyl nitrate is typically generated in situ and used immediately. It is prepared by the slow, dropwise addition of concentrated nitric acid to ice-cold acetic anhydride with vigorous stirring. This mixture is highly reactive and should be prepared and used with extreme caution in a fume hood[3].

  • Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., 95:5 Hexane:Ethyl Acetate) to clearly separate the non-polar starting material from the more polar nitro-product. Spot the reaction mixture alongside a spot of the starting material on the same plate to track its consumption.

  • Q: What is a standard work-up and purification procedure? A: After the reaction is complete (as determined by TLC), the mixture is typically quenched by pouring it slowly over a large amount of crushed ice with stirring. The product can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with water, then a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine. After drying over an anhydrous salt (e.g., Na₂SO₄), the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization[1][8].

  • Q: What are the critical safety precautions for this reaction? A: Nitration reactions are highly exothermic and involve corrosive, strong acids and oxidizing agents.

    • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

    • Always perform the reaction in a well-ventilated chemical fume hood.

    • Always add the nitrating agent slowly to the substrate solution while cooling in an ice bath to control the reaction temperature. Never add the substrate to the nitrating mixture.

    • Be prepared for a potential runaway reaction by having a larger ice bath ready to provide emergency cooling.

Experimental Protocols
Protocol 1: Nitration using Acetic Anhydride / Nitric Acid

This protocol uses a milder nitrating agent suitable for the sterically hindered substrate.

Materials:

  • 2,4-di-tert-butylanisole

  • Acetic Anhydride

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,4-di-tert-butylanisole (1.0 eq) in dichloromethane.

  • Cool the flask in an ice-salt bath to -10 °C.

  • In a separate beaker, prepare the nitrating agent by slowly adding concentrated nitric acid (1.1 eq) to acetic anhydride (2.0 eq) pre-chilled to 0 °C. Caution: This addition is exothermic. Maintain the temperature of this mixture below 10 °C.

  • Add the freshly prepared nitrating mixture dropwise to the stirred solution of the anisole over 30-60 minutes, ensuring the reaction temperature does not rise above -5 °C.

  • After the addition is complete, let the reaction stir at 0 °C for an additional 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and stir for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from ethanol/water.

Protocol 2: Classical Nitration with Mixed Acid (for comparison)

This protocol uses the traditional, more aggressive nitrating agent. Strict temperature control is critical.

Materials:

  • 2,4-di-tert-butylanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or other suitable solvent)

  • Crushed Ice

Procedure:

  • In a three-necked round-bottom flask, dissolve 2,4-di-tert-butylanisole (1.0 eq) in dichloromethane and cool to 0 °C in an ice bath.

  • In a separate flask, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred anisole solution over 30-60 minutes, ensuring the reaction temperature is maintained between 0-5 °C[8].

  • Continue stirring at 0-5 °C for 1-2 hours after addition is complete, monitoring by TLC.

  • Follow the work-up and purification steps (6-10) as described in Protocol 1.

Reaction Parameter Relationships

The interplay between temperature, reagent choice, and reaction time dictates the success of the nitration.

ReactionParameters Temp Temperature Reagent Nitrating Agent (Aggressiveness) Temp->Reagent Choice depends on temp. Time Reaction Time Temp->Time Higher temp, shorter time Yield Product Yield & Conversion Temp->Yield Controls Rate vs. Decomposition Reagent->Yield Controls Reactivity & Selectivity Time->Yield Impacts Completion

Caption: Interdependence of key reaction parameters on product yield.

References
  • askIITians. (2025, August 30).
  • Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the same conditions? Study Prep.
  • BenchChem. (2025).
  • Journal of the Chemical Society, Perkin Transactions 2. (1980). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. RSC Publishing.
  • Master Organic Chemistry. (2018, April 30).
  • Journal of the Chemical Society, Perkin Transactions 2. (1977). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. RSC Publishing.
  • RSC Publishing. (1983). Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole.
  • Google Patents. (1975).
  • BenchChem. (2025). Comparative Guide to the Synthesis of 2-Bromo-6-methyl-4-nitroanisole.
  • National Center for Biotechnology Information. (2022, August 31).
  • SlideShare. (n.d.).
  • Google Patents. (1995).
  • Google Patents. (n.d.). CN115772105B - Synthesis method of 4-nitroanisole.
  • ResearchGate. (n.d.). Nitration of indolines using tert‐butyl nitrite in acetonitrile medium.
  • University of Mary Washington ScholarWorks. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (1981). US4288638A - Process for the synthesis of 2,4-dinitro-6-t-butyl-3-methylanisole, referred to as musk ambrette.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). di-tert-butyl.
  • ResearchGate. (2025, May 14). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl)
  • Wikipedia. (n.d.).
  • SciSpace. (2000, July 19).
  • The Royal Society of Chemistry. (n.d.). Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite.
  • BenchChem. (2025). Synthesis Pathway of 2,3,5,6-Tetrachloro-4-nitroanisole: A Technical Guide.
  • Academia.edu. (n.d.). Reaction of 2,4-Di-tert-butyl-6-[(dimethylamino)methyl]phenol with diazabicyclo[5.4.0]undec-7-ene.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structural Analysis of Sterically Hindered Nitro-Musks

This guide provides a technical comparison and experimental framework for analyzing the crystallographic data of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene , benchmarking it against the industry-standard nitro-musk, Musk...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and experimental framework for analyzing the crystallographic data of 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene , benchmarking it against the industry-standard nitro-musk, Musk Ambrette .

Executive Summary

Subject: 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene (Target Candidate) Primary Alternative: Musk Ambrette (Reference Standard) Context: Drug development and fragrance chemistry often require precise mapping of steric "buttressing effects." This guide outlines the crystallographic parameters necessary to quantify the steric inhibition of resonance caused by the crowding of tert-butyl, methoxy, and nitro groups.

Compound Architecture & Comparative Profile

The crystallographic interest in 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene lies in its "overcrowded" benzene ring. Unlike standard nitro-aromatics, the bulky tert-butyl groups at positions 1 and 5 force the adjacent substituents (methoxy at 2, nitro at 3) out of planarity.

Comparative Structural Matrix
FeatureTarget: 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene Alternative: Musk Ambrette Significance
Steric Bulk High (Two tert-butyl groups flanking the methoxy)Medium (One tert-butyl group)Determines packing density and solubility.
Nitro Torsion Critical Parameter: Expected >40° twistTypically ~20–30°High torsion indicates loss of conjugation (Steric Inhibition of Resonance).
Methoxy Orientation Perpendicular to ring (Predicted)Coplanar or slight twistAffects intermolecular H-bonding potential.
Space Group To be determined (Likely Monoclinic P2₁/c)Monoclinic

Common packing for centrosymmetric aromatics.

Experimental Protocol: Single Crystal Growth

Obtaining X-ray quality crystals for highly alkylated nitro-benzenes is challenging due to their high solubility in non-polar solvents and tendency to oil out.

Method A: Slow Evaporation (Preferred)
  • Solvent System: Dissolve 20 mg of the target compound in 2 mL of Ethanol:Dichloromethane (1:1 v/v) .

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial.

  • Nucleation Control: Cover the vial with Parafilm and pierce 3–4 small holes to restrict evaporation rate.

  • Incubation: Store at 4°C in a vibration-free environment for 7–14 days.

Method B: Vapor Diffusion (Alternative)
  • Inner Vial: Saturated solution in Acetone.

  • Outer Reservoir: Hexane (Anti-solvent).

  • Mechanism: Hexane vapor slowly diffuses into the acetone, lowering solubility and promoting ordered lattice formation.

Workflow Visualization

CrystallizationWorkflow Sample Crude Sample (>98% Purity) Solvent Solvent Choice (EtOH/DCM) Sample->Solvent Dissolution Filter Micro-Filtration (0.45 µm) Solvent->Filter Remove Particulates Growth Slow Evaporation (4°C, 7-14 Days) Filter->Growth Nucleation Harvest Crystal Harvesting (Microscope) Growth->Harvest Selection XRD X-Ray Diffraction (Mo Kα Source) Harvest->XRD Data Collection

Figure 1: Optimized workflow for growing diffraction-quality crystals of lipophilic nitro-aromatics.

Structural Analysis & Data Interpretation[1][2][3][4][5][6][7][8][9]

When analyzing the solved structure, specific geometric parameters serve as indicators of the molecule's performance relative to alternatives.

Key Parameter: The Torsion Angle

The defining feature of this molecule is the Nitro Group Torsion Angle (


) .
  • Definition: The angle between the

    
     plane.
    
  • Hypothesis: In 1,5-di-tert-butyl-2-methoxy-3-nitrobenzene, the tert-butyl group at C1 pushes the methoxy group at C2, which in turn "buttresses" the nitro group at C3.

  • Target Value: A

    
     value 
    
    
    
    indicates complete decoupling of the nitro group from the aromatic
    
    
    -system, altering the compound's UV-Vis absorption and reactivity compared to Musk Ambrette.
Steric Interaction Logic

StericPathway tBu 1-tert-Butyl Group (Bulky) OMe 2-Methoxy Group tBu->OMe Steric Clash (1) Nitro 3-Nitro Group (Electron Withdrawing) OMe->Nitro Buttressing Effect (2) Resonance Resonance Stabilization (Planar) Nitro->Resonance If Planar Inhibition Steric Inhibition (Non-Planar) Nitro->Inhibition Forces Rotation Inhibition->Resonance Prevents

Figure 2: The "Buttressing Effect" cascade leading to steric inhibition of resonance.

References

  • Musk Ambrette Structure: NIST Chemistry WebBook, SRD 69. "Musk ambrette (artificial)". National Institute of Standards and Technology.[1][2] [Link]

  • Steric Inhibition Principles: Baliah, V., & Jeyanthy, J. J. D. (1988). "Diamagnetic susceptibilities of some substituted anisoles... Evidence for steric enhancement of resonance."[3] Proceedings of the Indian Academy of Sciences (Chemical Sciences). [Link]

  • Related Nitro-Phenol Crystallography: Aranburu Leiva, A. I., et al. (2016).[4] "Crystal structure of 2,4-di-tert-butyl-6-(hydroxymethyl)phenol." Acta Crystallographica Section E. [Link]

  • General Nitro-Aromatic Data: Cambridge Crystallographic Data Centre (CCDC). Search for "Nitroanisole" derivatives. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.